Dansyl-L-cysteic acid
Overview
Description
Dansyl-L-cysteic acid is a biochemical used in proteomics research . It has an empirical formula of C15H18N2O7S2 and a molecular weight of 402.44 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string: CN©c1cccc2c(cccc12)S(=O)(=O)NC(CS(O)(=O)=O)C(O)=O .Chemical Reactions Analysis
This compound is likely involved in reactions typical of dansylated amino acids. Dansyl chloride, used in the dansylation process, reacts with primary amino groups in both aliphatic and aromatic amines to produce stable fluorescent sulfonamide adducts .Scientific Research Applications
Electrochemical Analysis and Sensor Development
Dansyl-L-cysteic acid has been utilized in the development of novel electrochemical sensors. For instance, cysteic acid-modified electrodes have shown promise in the simultaneous determination of pharmaceuticals like ofloxacin and gatifloxacin, demonstrating increased sensitivity and selectivity compared to unmodified electrodes (Zhang et al., 2013). Another study explored the electrochemical behavior of L-cysteic acid for potential applications in voltammetric determination, offering a new method for detecting this compound in clinical samples (Raoof et al., 2008). Additionally, cysteic acid has been used to modify glassy carbon electrodes, enhancing their sensitivity and selectivity in detecting trace silver ions in natural waters, showcasing its potential in environmental monitoring (Liu et al., 2013).
Chiral Discrimination and Analysis
This compound plays a role in chiral analysis as well. A study involving chiral electrochemical sensing used cysteic acid-modified electrodes to differentiate between tyrosine enantiomers, a significant advancement in stereochemical analysis (Nie et al., 2013). Moreover, dansyl derivatives of amino acids were evaluated for their ability to separate enantiomers using cyclodextrin derivatives, indicating the potential of this compound in enantioselective separations (Cucinotta et al., 2007).
Synthesis and Characterization
The synthesis of L-cysteic acid and its applications in various fields like medicine and cosmetics have been discussed, underscoring its broad applicability and the significance of its synthesis methods (Zhao Jian, 2000). Additionally, the synthesis and characterization of dansyl-based reagents for specific applications in protein chemistry highlight the versatility of this compound in biochemical research (Hasegawa et al., 2005).
Properties
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-sulfopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O7S2/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)26(23,24)16-12(15(18)19)9-25(20,21)22/h3-8,12,16H,9H2,1-2H3,(H,18,19)(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOGQJUKPIENKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CS(=O)(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405282 | |
Record name | Dansyl-L-cysteic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28223-61-2 | |
Record name | Dansyl-L-cysteic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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